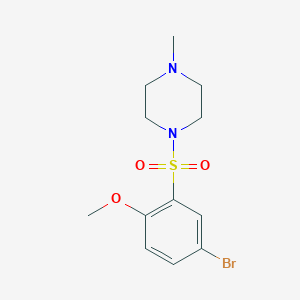
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine” is similar to the one you’re asking about . It has a molecular weight of 320.21 and is a solid at room temperature . Another related compound is “5-Bromo-2-methoxybenzenesulfonyl chloride” with a molecular weight of 285.54 .
Synthesis Analysis
The synthesis of these compounds often involves the use of chlorosulfonic acid . For example, “5-Bromo-2-methoxybenzenesulfonyl chloride” can be prepared from 1-bromo-4-methoxy-benzene using chlorosulfonic acid .Molecular Structure Analysis
The InChI code for “1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine” is1S/C11H14BrNO3S/c1-16-10-5-4-9 (12)8-11 (10)17 (14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 . For “5-Bromo-2-methoxybenzenesulfonyl chloride”, the InChI code is 1S/C7H6BrClO3S/c1-12-6-3-2-5 (8)4-7 (6)13 (9,10)11/h2-4H,1H3 . Chemical Reactions Analysis
“5-Bromo-2-methoxybenzenesulfonyl chloride” may be used in the preparation of various 1-bromo-3-heteroarylbenzene derivatives .Scientific Research Applications
Exploration in Marine Algae
Research on bromophenol derivatives from the red alga Rhodomela confervoides has identified a variety of compounds with potential applications in the field of natural products and drug discovery. Although these studies did not specifically mention 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine, they explored related bromophenol derivatives, suggesting a broader interest in halogenated compounds for their potential biological activities and chemical properties (Zhao et al., 2004).
Muscarinic Receptor Antagonism
Studies on diphenyl sulfoxides, including compounds structurally related to 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine, have led to the discovery of selective antagonists for the muscarinic M2 receptor, indicating potential therapeutic applications in treating disorders related to muscarinic receptor dysregulation (Kozlowski et al., 2000).
Photodynamic Therapy for Cancer
The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including those related to 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine, have shown promising properties for photodynamic therapy applications. These compounds possess significant photophysical and photochemical properties, including high singlet oxygen quantum yields, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Serotonin Receptor Antagonism
Research on N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, which are structurally similar to 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine, has contributed to the development of potent and selective antagonists for the 5-HT(1B/1D) receptors. These studies have implications for understanding serotonin signaling and developing treatments for conditions influenced by these pathways (Liao et al., 2000).
Safety And Hazards
properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-14-5-7-15(8-6-14)19(16,17)12-9-10(13)3-4-11(12)18-2/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKJGSGZVLTMFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

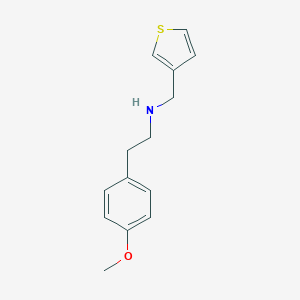
![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)
![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)
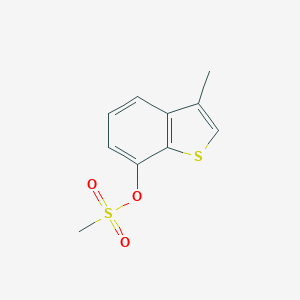
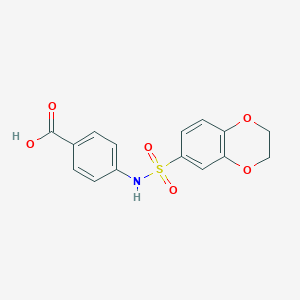
![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)
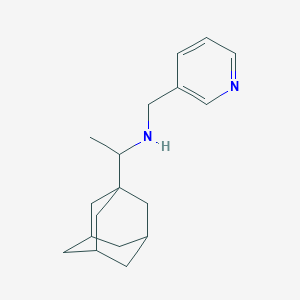
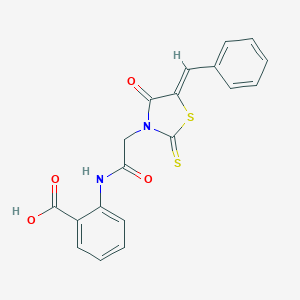
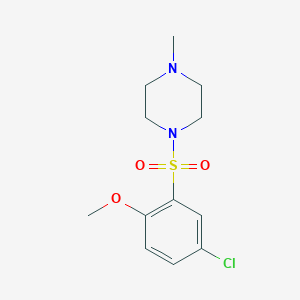
amine](/img/structure/B511365.png)
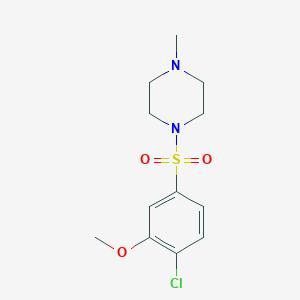
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)